molecular formula C13H19FS B14578047 Benzene, 1-fluoro-4-(heptylthio)- CAS No. 61671-38-3

Benzene, 1-fluoro-4-(heptylthio)-

Cat. No.: B14578047
CAS No.: 61671-38-3
M. Wt: 226.36 g/mol
InChI Key: HSIANZKVRSSSTO-UHFFFAOYSA-N
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Description

Benzene, 1-fluoro-4-(heptylthio)- is a fluorinated aromatic compound featuring a fluorine atom at the para position and a heptylthio (-S-C₇H₁₅) substituent. Such compounds are typically explored for applications in organic synthesis, liquid crystals, or surfactants due to their balanced electronic and steric effects .

Properties

CAS No.

61671-38-3

Molecular Formula

C13H19FS

Molecular Weight

226.36 g/mol

IUPAC Name

1-fluoro-4-heptylsulfanylbenzene

InChI

InChI=1S/C13H19FS/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10H,2-6,11H2,1H3

InChI Key

HSIANZKVRSSSTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-fluoro-4-(heptylthio)- typically involves electrophilic aromatic substitution reactions. One common method is the halogenation of benzene to introduce the fluorine atom, followed by the thiolation to attach the heptylthio group. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The steps include halogenation, thiolation, and purification processes to obtain the desired product with high purity. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production on a larger scale .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-fluoro-4-(heptylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nitration: Formation of nitro derivatives.

    Sulfonation: Formation of sulfonic acid derivatives.

    Halogenation: Formation of dihalogenated products.

    Oxidation: Formation of sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of Benzene, 1-fluoro-4-(heptylthio)- involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The fluorine atom and heptylthio group influence the compound’s reactivity and interaction with other molecules. The pathways involved include the formation of intermediates such as benzenonium ions and Meisenheimer complexes during substitution reactions .

Comparison with Similar Compounds

Structural Analogues with Varying Alkylthio Chains

  • Benzene, 1-(Ethylthio)-4-fluoro (CAS 2924-75-6): Molecular Formula: C₈H₉FS Molecular Weight: 156.22 g/mol Key Differences: Shorter ethyl chain (C₂) vs. heptyl (C₇). The shorter chain reduces hydrophobicity and lowers boiling/melting points compared to the heptyl analogue. Applications: Likely used as a building block in organofluorine chemistry due to its simpler structure .
  • Benzene, 1-Chloro-4-[(pentafluoroethyl)thio]- (CAS 65538-02-5): Key Differences: Replacement of fluorine with chlorine and a pentafluoroethylthio group.

Substituent Variations: Functional Group Impact

  • Benzene, 1-Nitro-4-(phenylthio)- (CAS 952-97-6): Molecular Formula: C₁₂H₉NO₂S Thermodynamic Data:
  • Cp,gas: 477.23 J/mol·K
  • Tboil: 561.40 K (at 13.30 kPa) Key Differences: Nitro group (-NO₂) introduces strong electron-withdrawing effects, increasing reactivity in electrophilic substitutions compared to the fluorine in the target compound .
  • 1-Fluoro-4-(Phenylsulfonyl)Benzene (CAS 312-31-2) :

    • Molecular Formula : C₁₂H₉FO₂S
    • Key Differences : Sulfonyl (-SO₂-) group instead of thioether (-S-). The sulfonyl group increases polarity and oxidative stability, making it suitable for pharmaceuticals or agrochemicals .

Thermodynamic and Physical Properties

  • Boiling Points :

    • Benzene, 1,1'-(1,1,2,2-Tetramethyl-1,2-ethanediyl)bis[4-fluoro- (CAS N/A) : Predicted boiling point: 305.2±22.0°C. Larger substituents (tetramethyl ethanediyl) elevate boiling points due to increased molecular weight and van der Waals interactions .
    • Benzene, 4-Fluoro-1-methyl-2-nitro- (CAS 446-10-6) : Tboil: 411.50–411.70 K. Nitro and methyl groups collectively raise boiling points compared to alkylthio derivatives .
  • Molecular Weight Trends :

    • Ethylthio analogue: 156.22 g/mol vs. Heptylthio (estimated >220 g/mol). Higher molecular weight in the heptyl derivative would increase viscosity and decrease volatility.

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